Product packaging for 1-Ethynyl-2,3-dihydro-1H-inden-1-ol(Cat. No.:CAS No. 20470-48-8)

1-Ethynyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B3380759
CAS No.: 20470-48-8
M. Wt: 158.2 g/mol
InChI Key: XRPSBLRPYIACBC-UHFFFAOYSA-N
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Description

Contextualization of Indane-Derived Scaffolds in Modern Synthesis

The indane framework, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry and materials science. tudublin.ieresearchgate.net This designation stems from the frequent appearance of the indane scaffold in a multitude of natural products and pharmaceutically active molecules. tudublin.ietudublin.ie Its rigid, well-defined three-dimensional structure provides an excellent platform for the spatial orientation of functional groups, which is critical for molecular recognition and biological activity.

Indane analogues are integral to the development of a wide array of therapeutics, including agents for cancer, inflammation, and neurological disorders. researchgate.net The utility of the indane scaffold is not limited to its biological profile; its chemical stability and the potential for functionalization at various positions make it a versatile building block for synthetic chemists. tudublin.ienih.gov

Significance of Terminal Alkynes in Advanced Synthetic Methodologies

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are exceptionally versatile intermediates in organic synthesis. fiveable.menumberanalytics.com The sp-hybridization of the acetylenic carbons imparts a linear geometry and a notable acidity to the terminal hydrogen atom (pKa ≈ 25). fiveable.mepressbooks.pub This acidity allows for deprotonation by strong bases to form alkynide anions, which are potent nucleophiles capable of forming new carbon-carbon bonds through reactions with electrophiles like alkyl halides. pressbooks.pubutexas.edu

The reactivity of the triple bond itself allows for a vast range of chemical transformations, including:

Addition Reactions: Alkynes readily undergo addition of hydrogen, halogens, and hydrogen halides. fiveable.meutexas.edu

Hydration: In the presence of acid and mercury(II) catalysts, terminal alkynes can be hydrated to form methyl ketones. pressbooks.pub

Cycloadditions: Alkynes are valuable partners in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems. fiveable.me

Metal-Catalyzed Couplings: They are key substrates in powerful cross-coupling reactions like the Sonogashira, Heck, and Glaser couplings, enabling the synthesis of complex molecular architectures.

The presence of the terminal alkyne in 1-Ethynyl-2,3-dihydro-1H-inden-1-ol provides a reactive handle for extensive synthetic elaboration, allowing for its incorporation into larger, more complex molecules.

Role of Chiral Tertiary Alcohols in Asymmetric Chemical Transformations

Chiral tertiary alcohols are a vital structural motif found in numerous natural products and bioactive compounds. nih.govresearchgate.net The construction of a chiral tertiary alcohol, which features a stereogenic carbon atom bonded to three other carbon atoms and a hydroxyl group, presents a significant synthetic challenge due to the steric hindrance around the reactive center. researchgate.net

The catalytic asymmetric addition of carbon nucleophiles to prochiral ketones is the most direct method for their synthesis. researchgate.netchinesechemsoc.org Significant progress has been made in developing highly enantioselective methods using both organometallic reagents and biocatalysts. nih.govacs.org These chiral alcohols are not only important as final products but also serve as valuable chiral auxiliaries or ligands to control the stereochemistry of other reactions. researchgate.net The chiral tertiary alcohol functionality in this compound, therefore, introduces a key stereocenter, opening avenues for the development of enantiomerically pure compounds.

Overview of Research Trajectories for Novel Indenyl Alkynols

Research into indenyl alkynols, such as this compound, is driven by the potential to create novel molecules with unique biological or material properties. The term "alkynol" refers to molecules containing both an alkyne and an alcohol functional group. wikipedia.org The synthesis of these compounds is often achieved through the alkynylation of carbonyl compounds. wikipedia.org

Current research trajectories likely focus on several key areas:

Asymmetric Synthesis: Developing efficient and highly stereoselective methods for the synthesis of enantiomerically pure indenyl alkynols. This is crucial for applications in medicinal chemistry, where different enantiomers can have vastly different biological activities.

Derivatization and Functionalization: Exploring the rich chemistry of the terminal alkyne to create libraries of diverse indane-based compounds. This could involve metal-catalyzed cross-coupling reactions, click chemistry, and other modern synthetic methods.

Applications in Materials Science: The rigid indenyl scaffold combined with the linear ethynyl (B1212043) group suggests potential applications in the development of novel organic materials, such as polymers or molecular wires. The indenyl ligand itself is known to have interesting effects on the electronic properties of organometallic complexes. acs.orgulisboa.pt

Biological Evaluation: Screening newly synthesized indenyl alkynol derivatives for biological activity, leveraging the "privileged" nature of the indane scaffold to identify potential new therapeutic agents. Research into related structures, such as indenopyrans derived from ethynyl benzaldehydes, highlights the potential for discovering novel bioactive compounds. nih.govacs.org

The convergence of the indane scaffold, a terminal alkyne, and a chiral tertiary alcohol in this compound makes it a promising platform for the discovery and development of new chemical entities with significant potential across various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B3380759 1-Ethynyl-2,3-dihydro-1H-inden-1-ol CAS No. 20470-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-2-11(12)8-7-9-5-3-4-6-10(9)11/h1,3-6,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPSBLRPYIACBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576285
Record name 1-Ethynyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20470-48-8
Record name 1-Ethynyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Stereoselective Synthesis of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol

The creation of the chiral tertiary alcohol at the C1 position of the indane ring in this compound presents a significant synthetic challenge. Various strategies have been explored to control the stereochemistry of the ethynylation of the prochiral ketone, 2,3-dihydro-1H-inden-1-one.

Asymmetric Alkynylation Strategies to the C1 Stereocenter

The direct asymmetric addition of an ethynyl (B1212043) group to 2,3-dihydro-1H-inden-1-one is the most straightforward approach to establishing the C1 stereocenter. This transformation typically involves the use of a chiral catalyst to differentiate between the two enantiotopic faces of the ketone. While specific examples for the asymmetric ethynylation of 1-indanone (B140024) are limited in readily available literature, analogous reactions with other ketones provide a strong basis for potential methodologies.

The asymmetric alkynylation of ketones is a powerful tool for the synthesis of chiral tertiary propargylic alcohols. Various catalytic systems have been developed for this purpose, often employing a combination of a metal salt and a chiral ligand.

Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries offer a classical yet effective method for stereoselective synthesis. researchgate.netillinois.edubeilstein-journals.org In this approach, the starting material is temporarily attached to a chiral molecule, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to afford the enantiomerically enriched product.

While specific applications of chiral auxiliaries for the synthesis of this compound are not extensively documented, the general principles of auxiliary-controlled reactions are well-established. For instance, chiral oxazolidinones, often referred to as Evans auxiliaries, have been widely used to direct asymmetric alkylations and aldol (B89426) reactions with high diastereoselectivity. researchgate.net These auxiliaries function by creating a sterically biased environment that favors the approach of the electrophile from a specific face.

Another class of effective chiral auxiliaries includes camphor-derived structures. researchgate.net The rigid bicyclic framework of camphor (B46023) provides a well-defined chiral environment, leading to high levels of stereocontrol in various transformations. The choice of the auxiliary and the reaction conditions can often influence the stereochemical outcome, allowing for the selective synthesis of either enantiomer of the target molecule.

Catalytic Asymmetric Synthesis Protocols

Catalytic asymmetric synthesis represents a more atom-economical and elegant approach compared to the use of stoichiometric chiral auxiliaries. This field has seen rapid development, with both metal-based and organic catalysts being employed to achieve high levels of enantioselectivity.

The addition of terminal alkynes to ketones, including 2,3-dihydro-1H-inden-1-one, can be rendered enantioselective through the use of a chiral ligand in conjunction with a metal catalyst. Zinc-based catalysts have shown considerable promise in this area. For instance, the combination of diethylzinc (B1219324) (Et₂Zn) or dimethylzinc (B1204448) (Me₂Zn) with a chiral amino alcohol ligand can effectively catalyze the asymmetric addition of alkynes to aldehydes and ketones.

A particularly successful and practical method for the asymmetric alkynylation of aldehydes involves the use of (+)-N-methylephedrine as a chiral ligand with zinc triflate (Zn(OTf)₂). illinois.edu This system has been shown to be effective for a range of aldehydes, providing the corresponding propargyl alcohols in high yields and enantioselectivities. While its application to ketones has been reported to be more challenging, particularly for unactivated ketones, it has been successfully applied to aromatic ketones. illinois.edu Given the aromatic nature of the indanone core, this methodology holds potential for the synthesis of chiral this compound.

Other chiral ligands, such as Schiff bases derived from chiral amino alcohols, have also been employed in the zinc-catalyzed asymmetric addition of alkynes to ketones. illinois.edu These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the alkyne to one face of the ketone.

The table below summarizes representative results for the asymmetric alkynylation of aromatic ketones using chiral zinc complexes, which can be considered analogous to the reaction with 2,3-dihydro-1H-inden-1-one.

KetoneAlkyneChiral LigandCatalyst SystemYield (%)ee (%)
AcetophenonePhenylacetylene (B144264)Chiral SalenZn(Et)₂6585
AcetophenonePhenylacetyleneChiral Schiff BaseZn(Et)₂7892
1-Naphthyl methyl ketonePhenylacetylene(+)-N-MethylephedrineZn(OTf)₂7088

This table presents data from analogous reactions and not the specific synthesis of this compound.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net Chiral organic molecules, such as amines, thioureas, and phosphoric acids, can effectively catalyze a wide range of transformations with high enantioselectivity.

While direct organocatalytic asymmetric ethynylation of 2,3-dihydro-1H-inden-1-one has not been extensively reported, related transformations provide valuable insights. For instance, organocatalytic asymmetric Michael additions to cyclic enones and additions to cyclic imines have been successfully demonstrated, showcasing the potential of organocatalysts to control stereochemistry in cyclic systems. mdpi.commdpi.com

Quinine- and cinchonine-derived thiourea (B124793) catalysts have proven to be effective in promoting a variety of asymmetric reactions. These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding interactions, leading to highly organized transition states and excellent stereocontrol. It is conceivable that such catalysts could be employed for the asymmetric addition of an ethynyl equivalent to 2,3-dihydro-1H-inden-1-one.

Diastereoselective Routes to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound introduces an additional layer of stereochemical complexity, as the reaction can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule.

For substrates that already possess a chiral center, the inherent stereochemistry of the starting material can influence the stereochemical outcome of the ethynylation reaction. This substrate-controlled diastereoselectivity can be either enhanced or overridden by the use of a chiral catalyst or reagent.

While specific diastereoselective routes to substituted this compound derivatives are not well-documented, general strategies for the diastereoselective functionalization of indanones can be considered. For example, the alkylation of a chiral enolate derived from a substituted indanone can proceed with high diastereoselectivity. The stereochemical outcome is often dictated by the steric and electronic properties of the existing substituent and the incoming electrophile.

Chemo- and Regioselective Preparations of the Compound

The primary and most direct route to this compound is through the nucleophilic addition of an ethynyl group to the carbonyl carbon of the precursor, 2,3-dihydro-1H-inden-1-one. The chemo- and regioselectivity of this reaction are crucial for obtaining the desired product in high yield and purity.

Selective Alkynylation of 2,3-Dihydro-1H-inden-1-one Precursors

The selective alkynylation of 2,3-dihydro-1H-inden-1-one involves the 1,2-addition of an ethynyl nucleophile to the ketone functionality. This transformation is highly regioselective, as the alternative 1,4-addition is not possible for this substrate. nih.govorgsyn.org The key challenge lies in achieving high chemoselectivity, avoiding side reactions such as enolization of the ketone or reactions with other functional groups if present in a more complex precursor.

Commonly employed ethynylating agents include organometallic compounds like lithium acetylide and ethynylmagnesium bromide. These strong nucleophiles readily attack the electrophilic carbonyl carbon. orgsyn.orgbeilstein-journals.org

Table 1: Comparison of Reagents for the Ethynylation of 2,3-dihydro-1H-inden-1-one

ReagentTypical Solvent(s)Typical Temperature (°C)Key Considerations
Lithium AcetylideTHF, Diethyl ether-78 to room temperaturePrepared in situ from acetylene (B1199291) and a strong base like n-butyllithium. Requires anhydrous conditions and an inert atmosphere. orgsyn.org
Ethynylmagnesium BromideTHF0 to room temperatureA Grignard reagent, also typically prepared in situ from ethylmagnesium bromide and acetylene. Requires anhydrous conditions. beilstein-journals.org

The choice of reagent and reaction conditions can influence the yield and purity of the final product. For instance, the use of a superbasic system like KOH-EtOH-H₂O-DMSO has been reported for the efficient synthesis of tertiary propargyl alcohols from ketones and acetylene at atmospheric pressure. arkat-usa.org

Functional Group Compatibility in Developed Synthetic Routes

The alkynylation of ketones with strong organometallic nucleophiles like lithium acetylide and Grignard reagents generally exhibits good chemoselectivity for the carbonyl group. However, the high basicity of these reagents can be a limitation when other sensitive functional groups are present in the 2,3-dihydro-1H-inden-1-one precursor.

Functional groups that are incompatible with strongly basic and nucleophilic conditions include:

Acidic Protons: Alcohols, thiols, and primary or secondary amines will be deprotonated by the organometallic reagent, consuming at least one equivalent of the reagent.

Esters and Amides: These can undergo nucleophilic acyl substitution with the organometallic reagent, leading to the formation of tertiary alcohols after reacting with two equivalents of the nucleophile. youtube.com

Nitriles: Can be attacked by the nucleophile to form ketones after hydrolysis.

Aldehydes: Are generally more reactive than ketones and would react preferentially.

To overcome these limitations, the use of protecting groups for sensitive functionalities might be necessary. Alternatively, milder catalytic methods can offer better functional group tolerance. For example, zinc-mediated alkynylations have been shown to be compatible with a wider range of functional groups. researchgate.net

Novel Synthetic Route Development and Optimization

Recent advancements in synthetic organic chemistry have led to the development of more efficient, scalable, and environmentally friendly methods for the synthesis of propargyl alcohols, which can be applied to the production of this compound.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. nih.govnih.govCurrent time information in Bangalore, IN. The application of microwave irradiation to the alkynylation of 2,3-dihydro-1H-inden-1-one can significantly reduce reaction times compared to conventional heating methods. sigmaaldrich.comresearchgate.net

The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can lead to the formation of localized superheating, which can accelerate the reaction. nih.gov

Table 2: Potential Advantages of Microwave-Assisted Alkynylation

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time HoursMinutes
Energy Input Often requires prolonged heatingMore energy-efficient due to shorter reaction times
Yields Can be variable, sometimes with significant byproductsOften higher yields with improved purity
Side Reactions More prone to side reactions due to longer heating timesReduced side reactions due to rapid and controlled heating

While specific microwave-assisted protocols for the synthesis of this compound are not extensively documented in the literature, the successful application of this technology to the synthesis of other propargyl alcohols and related indanone derivatives suggests its high potential for this transformation. nih.govyoutube.comnih.gov

Flow Chemistry Approaches for Scalable Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, particularly for scalable and safe production. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net

For the synthesis of this compound, a flow chemistry approach could involve the continuous mixing of a stream of 2,3-dihydro-1H-inden-1-one with a stream of an ethynylating reagent, followed by passage through a heated or cooled reaction coil. This method can enhance safety, especially when dealing with highly reactive or exothermic reactions, and can facilitate automated production. orgsyn.org

The improved mixing and heat transfer in flow reactors can also lead to higher yields and selectivities compared to batch reactions. Furthermore, the integration of in-line purification techniques can enable a continuous process from starting materials to the purified product. orgsyn.org

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry approaches can be considered.

One key aspect is the use of safer and more environmentally benign solvents. While traditional organometallic reactions often require anhydrous and volatile organic solvents like THF or diethyl ether, research is ongoing to develop reactions in greener solvents such as water or ionic liquids.

Another green approach is the development of catalytic methods that replace stoichiometric reagents. For example, catalytic amounts of metal complexes can be used to promote the alkynylation reaction, reducing waste and improving atom economy. researchgate.net The use of a recyclable catalyst would further enhance the sustainability of the process.

Furthermore, energy efficiency can be improved by employing methods like microwave-assisted synthesis, which often require less energy due to shorter reaction times. The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, can also contribute to a greener synthesis by reducing solvent usage and waste generation. arkat-usa.org

Mechanistic Investigations of Chemical Transformations Involving 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Reaction Mechanism Elucidation of Terminal Ethynyl (B1212043) Group Transformations

The terminal alkyne functionality of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol is a key site for carbon-carbon and carbon-heteroatom bond formation. The mechanisms of these transformations are critical for controlling reaction outcomes and designing synthetic pathways.

Catalytic Hydrofunctionalization Mechanisms (e.g., Hydroalkoxylation, Hydroamination)

Catalytic hydrofunctionalization involves the addition of an H-X molecule (where X is a heteroatom) across the carbon-carbon triple bond. These reactions are atom-economical methods for producing functionalized vinyl derivatives.

Hydroalkoxylation: The addition of an alcohol across the alkyne can be catalyzed by various transition metals, such as gold or palladium. The generally accepted mechanism for gold-catalyzed hydroalkoxylation involves the π-activation of the alkyne by the gold catalyst. This coordination makes the alkyne more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, often assisted by the solvent or a co-catalyst, and catalyst regeneration to complete the cycle. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by the electronic properties of the substrate and the specific catalyst system employed.

Hydroamination: The addition of an amine to the alkyne follows a similar mechanistic principle. nih.gov Catalysts, often based on metals like zinc, rhodium, or gold, activate the alkyne towards nucleophilic attack by the amine. nih.gov For intramolecular hydroamination, a zinc-catalyzed process can occur where an initial reaction with an organozinc compound like diethylzinc (B1219324) (Et₂Zn) forms a zinc alkoxide and a zinc amide. nih.gov This is followed by an intramolecular nucleophilic attack of the nitrogen onto the alkyne, leading to a cyclized intermediate which can then be protonated to yield the product and regenerate the catalyst. nih.gov

Reaction Type Typical Catalyst Key Mechanistic Steps Product Type
HydroalkoxylationAu(I), Pd(II)1. π-Activation of alkyne by metal catalyst. 2. Nucleophilic attack of alcohol. 3. Proton transfer. 4. Catalyst regeneration.Vinyl ether
HydroaminationZn(II), Rh(I), Au(I)1. Alkyne activation. 2. Nucleophilic attack of amine. 3. Cyclization (if intramolecular). 4. Protonolysis.Enamine or cyclic amine

Cycloaddition Reaction Pathways (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govbeilstein-journals.org

The thermal Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is often slow and can produce a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and yields the 1,4-disubstituted 1,2,3-triazole with high specificity. beilstein-journals.org The currently accepted mechanism is a stepwise process involving polynuclear copper species. nih.govacs.org

The key mechanistic steps are:

Formation of a Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated and reacts with a copper(I) source to form a copper acetylide intermediate. It is proposed that a second copper ion coordinates to the alkyne's π-system, which lowers the pKa of the terminal proton. rsc.org

Coordination and Cyclization: The organic azide coordinates to a copper center. A pre-reactive complex forms, bringing the azide and the acetylide into proximity. nih.gov This is followed by a cyclization event to form a six-membered copper-containing metallacycle. rsc.org

Ring Contraction and Protonolysis: The metallacycle then undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the carbon-copper bond, yielding the final 1,4-disubstituted triazole product and regenerating the active copper catalyst. rsc.org

This process is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for chemical synthesis. beilstein-journals.org

Metal-Catalyzed Coupling Reaction Mechanisms (e.g., Sonogashira, Glaser)

Metal-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon bonds at the terminal alkyne position.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, employing a dual catalytic system of palladium and copper. organic-chemistry.orgnrochemistry.com The mechanism involves two interconnected catalytic cycles. nrochemistry.com

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base (like an amine) to form a highly reactive copper(I) acetylide species.

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex, forming an Ar-Pd-alkynyl species and regenerating the copper(I) catalyst.

Reductive Elimination: The Ar-Pd-alkynyl complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst. nrochemistry.com

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. synarchive.comorganic-chemistry.org The reaction is typically catalyzed by a copper(I) salt, such as CuCl, in the presence of a base and an oxidant like oxygen (air). synarchive.com The mechanism is believed to proceed through the formation of a copper(I) acetylide intermediate. researchgate.net Two of these acetylide species then couple in an oxidative process, likely involving a Cu(II) intermediate, to form the di-yne product and regenerate the Cu(I) catalyst. synarchive.comresearchgate.net Variants like the Hay coupling utilize a TMEDA complex of copper(I) chloride to accelerate the reaction. synarchive.com

Coupling Reaction Catalyst System Reactants Key Mechanistic Feature
SonogashiraPd(0)/Cu(I)Terminal Alkyne + Aryl/Vinyl HalideDual catalytic cycle with transmetalation from copper to palladium. nrochemistry.com
GlaserCu(I) / OxidantTerminal Alkyne (2 equivalents)Oxidative homocoupling via a copper acetylide intermediate. synarchive.com

Mechanistic Aspects of Tertiary Hydroxyl Group Modifications

The tertiary hydroxyl group on the five-membered ring of this compound presents its own set of mechanistic challenges and opportunities, particularly concerning stereochemistry and rearrangements.

Stereoinversion and Retention Pathways in Derivatization

Nucleophilic substitution at the tertiary carbon bearing the hydroxyl group is a key transformation. The stereochemical outcome—inversion, retention, or racemization—is dictated by the reaction mechanism.

Sₙ1 Pathway: Given that it is a tertiary alcohol, converting the hydroxyl into a good leaving group (e.g., by protonation with acid or conversion to a tosylate) can promote an Sₙ1-type mechanism. libretexts.org Departure of the leaving group would generate a tertiary carbocation. This carbocation is benzylic and further stabilized by resonance with the adjacent phenyl ring, making its formation relatively favorable. A planar carbocation intermediate would be susceptible to attack by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products. libretexts.org

Sₙ2 Pathway: A direct Sₙ2 displacement at a tertiary center is generally considered sterically hindered and energetically unfavorable. libretexts.org However, certain conditions or specialized reagents can sometimes force a pathway with inversion of configuration. For instance, some Lewis acid-catalyzed reactions on tertiary alcohols have been shown to proceed with high enantiospecificity, suggesting a mechanism that avoids a freely dissociated carbocation, possibly through the formation of tight ion pairs that shield one face from attack. nih.gov

The choice of solvent, nucleophile, and leaving group are all critical factors that can influence the mechanistic pathway and the resulting stereochemistry. libretexts.orgnih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

The proximity of the hydroxyl and ethynyl groups allows for intramolecular reactions, often acid-catalyzed, leading to rearranged products. Propargylic alcohols like this compound are known to undergo such transformations. wikipedia.orgsynarchive.com

Meyer-Schuster Rearrangement: This is an acid-catalyzed rearrangement of propargyl alcohols to form α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The mechanism begins with the protonation of the hydroxyl group, which then leaves as water. Instead of a simple substitution, a formal 1,3-shift of the hydroxyl group occurs, leading to an allenol intermediate. This intermediate then tautomerizes to the more stable α,β-unsaturated ketone or aldehyde. wikipedia.org For a tertiary alcohol with a terminal alkyne, this would typically yield an α,β-unsaturated aldehyde. wikipedia.org

Rupe Rearrangement: A competing reaction for tertiary propargyl alcohols under acidic conditions is the Rupe rearrangement. wikipedia.orgsynarchive.com This pathway also begins with protonation of the alcohol and formation of a vinyl cation intermediate. However, instead of a 1,3-shift, it leads to the formation of an enyne intermediate, which upon hydration yields an α,β-unsaturated ketone. wikipedia.org The Rupe pathway is often favored for tertiary alcohols over the Meyer-Schuster pathway. synarchive.comsynarchive.com

Intramolecular Etherification: Under certain conditions, particularly with hot water acting as a mild acid catalyst, the hydroxyl group can act as an intramolecular nucleophile, attacking the activated alkyne. nih.gov This can lead to the formation of cyclic ethers through an intramolecular hydroalkoxylation process. The reaction is driven by the formation of a stable five- or six-membered ring.

These rearrangement and cyclization pathways highlight the complex reactivity of the this compound scaffold, where subtle changes in reaction conditions can lead to vastly different molecular architectures.

Indane Ring Reactivity and Dearomatization Pathways

The reactivity of the indane ring in this compound is a crucial aspect of its chemical behavior. The presence of both a saturated five-membered ring and an aromatic six-membered ring, each bearing functional groups, gives rise to a complex interplay of electronic and steric effects that govern its transformation pathways. This section explores the electrophilic aromatic substitution (EAS) regioselectivity on the indane core and potential radical reaction pathways involving the saturated portion of the molecule.

Electrophilic Aromatic Substitution (EAS) Regioselectivity on the Indane Core

The benzene (B151609) ring of the indane core in this compound is activated towards electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the combined influence of the substituents attached to the indane system: the fused alkyl ring (the cyclopentane (B165970) portion), the hydroxyl group, and the ethynyl group.

The fused alkyl ring is generally considered to be an activating group and an ortho, para-director due to its electron-donating inductive effect. wikipedia.org This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. chemistrytalk.org

The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director. chemistrytalk.orglibretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to participate in resonance with the aromatic π-system, thereby significantly increasing the electron density at the ortho and para positions. libretexts.orgorganicchemistrytutor.com This resonance effect is substantially stronger than its electron-withdrawing inductive effect. libretexts.org

The ethynyl group (–C≡CH) is generally considered a deactivating group due to the sp-hybridization of the carbon atoms, which makes it more electronegative than sp2-hybridized carbons of the benzene ring. However, its directing effect is more complex and can be influenced by the reaction conditions.

In the case of this compound, the hydroxyl group is directly attached to the benzylic position and not directly to the aromatic ring. Therefore, its directing influence is primarily through its inductive effect, which is electron-withdrawing. The key directing influences on the aromatic ring are the fused alkyl ring and the substituents on the cyclopentane ring. The alkyl frame of the indane itself is an ortho, para-director.

Considering the structure of this compound, the positions on the aromatic ring are not equivalent. Let's denote the aromatic carbons as C4, C5, C6, and C7, moving away from the fused cyclopentane ring. The positions ortho to the fused ring are C4 and C7, while the meta positions are C5 and C6.

Given the activating and ortho, para-directing nature of the fused alkyl ring, electrophilic attack would be favored at the C4 and C7 positions. However, steric hindrance from the adjacent cyclopentane ring, particularly with the bulky ethynyl and hydroxyl groups at C1, could influence the regioselectivity. The C7 position might be sterically more accessible than the C4 position. The C5 and C6 positions are electronically less favored for substitution.

A summary of the directing effects of the substituents is presented in the table below.

SubstituentElectronic EffectDirecting Effect
Fused Alkyl RingElectron-donating (Inductive)ortho, para
Hydroxyl Group (at C1)Electron-withdrawing (Inductive)Weakly deactivating, meta-directing (relative to its position)
Ethynyl Group (at C1)Electron-withdrawingDeactivating, meta-directing

Radical Reaction Pathways Involving the Saturated Indane Portion

The saturated five-membered ring of the indane core is susceptible to radical reactions, particularly at the benzylic C1 and C3 positions. The C-H bonds at these positions are weakened by their proximity to the aromatic ring, making them prone to hydrogen atom abstraction by radical initiators. researchgate.net

For instance, the Hofmann-Löffler-Freytag reaction provides a precedent for the intramolecular functionalization of a saturated carbon center via a radical pathway. libretexts.org In a hypothetical scenario involving a derivative of this compound with a suitable leaving group on a side chain, intramolecular hydrogen abstraction could lead to the formation of a new heterocyclic ring fused to the indane system.

The presence of the ethynyl group also introduces possibilities for radical addition reactions. Radical species can add across the triple bond, leading to the formation of vinyl radicals. nih.gov The regioselectivity of such an addition would depend on the nature of the attacking radical.

Furthermore, radical cyclization reactions are a powerful tool in organic synthesis. libretexts.org A substrate derived from this compound, possessing a radical precursor at an appropriate position, could undergo intramolecular cyclization onto the ethynyl group or even onto the aromatic ring under specific conditions.

The potential radical reactions involving the saturated portion of the indane ring are summarized below:

Reaction TypeReactive SitePotential Outcome
Hydrogen AbstractionC1, C3Formation of a benzylic radical, leading to further reactions like substitution or elimination.
Radical AdditionEthynyl groupFormation of a vinyl radical, which can be trapped or undergo further transformations.
Intramolecular CyclizationEthynyl group or Aromatic ringFormation of new cyclic structures fused to the indane core.

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving complex molecules like this compound. nih.govresearchgate.net Density Functional Theory (DFT) and ab initio methods can be employed to model the potential energy surfaces of reactions, allowing for the determination of transition state structures and activation energies. researchgate.net

For the electrophilic aromatic substitution on the indane core, computational studies can provide quantitative predictions of the regioselectivity. nih.gov By calculating the activation barriers for electrophilic attack at each of the non-equivalent positions on the aromatic ring (C4, C5, C6, and C7), the most favorable reaction pathway can be identified. These calculations can take into account both electronic and steric effects, providing a more detailed picture than qualitative predictions alone.

Similarly, computational methods can be used to investigate the feasibility of the proposed radical reaction pathways. The bond dissociation energies of the C-H bonds in the saturated portion of the indane ring can be calculated to identify the most likely sites for hydrogen abstraction. The stability of the resulting radical intermediates can also be assessed. For radical addition and cyclization reactions, the transition state geometries and energies can be computed to predict the stereochemical and regiochemical outcomes.

The table below outlines how computational chemistry can be applied to study the reactivity of this compound.

Reaction TypeComputational MethodInformation Obtained
Electrophilic Aromatic SubstitutionDFT, ab initioTransition state structures, activation energies for attack at different positions, predicted regioselectivity.
Radical Hydrogen AbstractionDFT, ab initioC-H bond dissociation energies, stability of radical intermediates.
Radical Addition/CyclizationDFT, ab initioTransition state geometries, activation barriers, prediction of stereochemical and regiochemical outcomes.

By combining experimental observations with computational modeling, a comprehensive understanding of the mechanistic intricacies of chemical transformations involving this compound can be achieved.

Advanced Spectroscopic and Structural Elucidation Studies of 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule with the complexity of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous spectral assignment.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts for its protons (¹H) and carbons (¹³C) can be predicted based on the analysis of similar structures and established chemical shift ranges.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic-H7.2 - 7.6MultipletThe four protons on the benzene (B151609) ring will exhibit complex splitting patterns.
CH₂ (Indane)2.2 - 3.2MultipletsThe two methylene (B1212753) groups in the five-membered ring are diastereotopic and will appear as complex multiplets.
OHVariableSinglet (broad)The chemical shift is dependent on solvent and concentration; may exchange with D₂O.
C≡CH~2.5SingletThe acetylenic proton typically appears as a sharp singlet.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (ppm)
Aromatic Quaternary140 - 145
Aromatic CH120 - 130
C-OH (Indane)75 - 85
CH₂ (Indane)30 - 40
C≡CH80 - 90
C≡CH70 - 80

2D NMR Techniques for Connectivity and Stereochemical Assignments

To definitively establish the structure of this compound, 2D NMR experiments are crucial. These techniques reveal correlations between nuclei, allowing for the piecing together of the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the adjacent methylene groups in the indane ring and between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This powerful technique is key to identifying the connectivity of quaternary carbons and piecing together the entire carbon skeleton. For instance, HMBC would show correlations from the acetylenic proton to the sp-hybridized carbons and the carbinol carbon (C-OH).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of the molecule, such as the relative orientation of the ethynyl (B1212043) group and the substituents on the aromatic ring.

The combined application of these 2D NMR techniques provides a robust and unambiguous method for the complete structural and stereochemical assignment of this compound and its derivatives. nih.gov

Solid-State NMR Characterization of Crystalline Forms

While solution-state NMR provides information about molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in their crystalline forms. For a compound like this compound, which may exist in different polymorphic forms, ssNMR is a powerful tool for characterization.

In the solid state, the anisotropic interactions that are averaged out in solution become prominent, leading to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. Cross-polarization (CP) techniques can be used to enhance the signal of low-abundance nuclei like ¹³C.

Dynamic NMR Studies for Conformational Analysis

The five-membered ring of the indane scaffold in this compound is not planar and can undergo conformational changes. Dynamic NMR spectroscopy is a technique used to study these dynamic processes, such as ring-flipping or restricted rotation around single bonds.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the exchange rate slows down, and the signals may broaden and eventually decoalesce into separate signals for each conformer.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the conformational interchange can be calculated. nih.gov For this compound, dynamic NMR could be used to study the puckering of the cyclopentane (B165970) ring and any restricted rotation around the C-C single bond connecting the ethynyl group to the indane core.

High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ions. This allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound (C₁₁H₁₀O), the expected exact mass can be calculated and compared to the experimentally determined value from HRMS, typically with an accuracy in the parts-per-million (ppm) range.

Fragmentation Pathway Analysis via HRMS

In addition to providing an accurate mass measurement of the molecular ion, mass spectrometry, particularly when coupled with energetic ionization techniques like electron ionization (EI), causes the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information.

For this compound, characteristic fragmentation pathways would be expected:

Loss of Water: Alcohols readily lose a molecule of water (18 Da) under mass spectrometric conditions, especially from the molecular ion.

Loss of the Ethynyl Group: Cleavage of the bond between the indane ring and the ethynyl group would result in the loss of a C₂H radical (25 Da).

Retro-Diels-Alder type fragmentation: The indane system might undergo ring-opening and subsequent fragmentation.

Benzylic Cleavage: Cleavage of the bonds at the benzylic position is a common fragmentation pathway for indane derivatives.

By analyzing the accurate masses of the fragment ions obtained from HRMS, the elemental composition of each fragment can be determined, aiding in the elucidation of the fragmentation pathways and confirming the structure of the parent molecule.

Plausible Mass Spectrometry Fragments for this compound:

FragmentProposed Structure/Loss
[M-H₂O]⁺Loss of water
[M-C₂H]⁺Loss of the ethynyl radical
[C₉H₉]⁺Resulting from loss of the hydroxyl and ethynyl groups
[C₈H₇]⁺Further fragmentation of the indane ring

Tandem Mass Spectrometry (MS/MS) for Isomeric Differentiation

Tandem mass spectrometry (MS/MS) is a powerful technique for distinguishing between isomers that may have identical molecular weights and even similar fragmentation patterns in a single-stage mass spectrometer. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a prominent fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed.

For a compound with the formula C₁₁H₁₀O, several structural isomers exist. For example, an isomer could have the ethynyl group at a different position on the aromatic ring or a different arrangement of the functional groups. By comparing the MS/MS spectra of different isomers, subtle differences in their fragmentation patterns can be observed, allowing for their unambiguous differentiation. The relative abundances of the product ions can be highly characteristic of a particular isomeric structure. This technique is particularly valuable when chromatographic separation of the isomers is challenging. nih.gov

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are particularly powerful for determining the absolute configuration of stereocenters, a critical aspect of molecular characterization. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum that is unique to a specific enantiomer. For this compound, the chiral center at the C1 position, bonded to the hydroxyl and ethynyl groups, is the primary determinant of its chiroptical properties.

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with the theoretically calculated spectrum for a known configuration (e.g., the R or S enantiomer). A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. The chromophores within the molecule, such as the phenyl ring and the ethynyl group, will give rise to characteristic electronic transitions in the UV region, which are observed in the CD spectrum. For molecules with multiple chromophores in close proximity, the exciton (B1674681) chirality method can be a powerful tool for assigning the absolute configuration based on the sign of the observed Cotton effects. scirp.org

Table 1: Illustrative CD Spectral Data for a Chiral Ethynyl Carbinol

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)
280+5.2
254-8.9
230+12.5
210-15.1

Note: This table presents hypothetical data for a representative chiral ethynyl carbinol to illustrate the typical presentation of CD spectral findings.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Structure Probing

Vibrational Circular Dichroism (VCD) is an analogous technique to CD but in the infrared region, measuring the differential absorption of circularly polarized IR light corresponding to molecular vibrations. VCD spectroscopy provides detailed information about the three-dimensional structure of a chiral molecule in solution and is a powerful tool for determining the absolute configuration. nih.gov

The VCD spectrum of this compound would exhibit characteristic bands for the stretching and bending vibrations of its various functional groups, including the O-H, C≡C-H, and the various C-H and C-C bonds of the indenyl framework. The sign and intensity of these VCD bands are highly sensitive to the molecule's conformation and absolute stereochemistry. By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be reliably determined. This method is particularly advantageous as it does not require crystallization of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction Analysis of this compound

A single crystal X-ray diffraction analysis of this compound would provide definitive proof of its molecular structure in the solid state. The resulting crystallographic data would allow for the precise measurement of all bond lengths and angles, the conformation of the five-membered ring of the indane system, and the spatial relationship between the ethynyl and hydroxyl groups. Crucially, for a chiral crystal, the analysis can determine the absolute configuration of the C1 stereocenter without ambiguity.

While a specific crystal structure for this compound is not publicly available, the crystallographic data for a related compound, such as a substituted 2,3-dihydro-1H-inden-1-ol derivative, would typically be presented in a detailed table. beilstein-journals.org

Table 2: Illustrative Crystallographic Data for a Substituted 2,3-dihydro-1H-inden-1-ol Derivative

ParameterValue
Chemical FormulaC₁₀H₁₁BrO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.456(2)
b (Å)12.123(3)
c (Å)9.876(2)
β (°)105.45(1)
Volume (ų)975.4(4)
Z4
R-factor (%)4.2

Note: This table presents hypothetical data for a representative substituted indenol derivative to illustrate the typical presentation of crystallographic findings.

Co-crystallization Studies and Supramolecular Interactions

Co-crystallization involves crystallizing a target molecule with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio. This technique can be employed to improve the crystalline properties of a compound or to study the non-covalent interactions that govern molecular recognition and self-assembly.

For this compound, co-crystallization studies could be performed with various co-formers capable of forming hydrogen bonds with the hydroxyl group or interacting with the ethynyl group or the aromatic ring. The resulting crystal structures would reveal the supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. Common synthons that could be expected include O-H···O hydrogen bonds between alcohol molecules or between the alcohol and a suitable acceptor, and C-H···π interactions involving the ethynyl proton and the aromatic ring.

Computational and Theoretical Chemistry of 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Molecular Docking and Interaction Studies (as a scaffold in catalyst design, not biological action)

The indenyl moiety is a well-established ligand in organometallic chemistry and catalysis. nih.gov The unique electronic and steric properties of the indenyl ligand can lead to enhanced catalytic activity compared to its cyclopentadienyl (B1206354) analogue, a phenomenon known as the "indenyl effect". nih.gov The structure of 1-Ethynyl-2,3-dihydro-1H-inden-1-ol provides a chiral indenyl-type scaffold that could be explored in the design of novel catalysts for asymmetric synthesis.

Molecular docking is a computational technique that can be used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov In the context of catalyst design, molecular docking can be employed to study the interactions between a ligand scaffold, such as that derived from this compound, and a transition metal center. Furthermore, it can be used to model the approach of a substrate to the active site of the catalyst, providing insights into the potential enantioselectivity of a catalyzed reaction.

For example, the indenyl portion of this compound could coordinate to a metal like rhodium, which is known to form powerful catalysts with indenyl ligands for reactions such as C-H functionalization. emory.edu Computational modeling could help in understanding how the chiral environment created by the C1 stereocenter and the ethynyl (B1212043) and hydroxyl groups influences the coordination of the metal and the subsequent catalytic transformation. advancedsciencenews.commdpi.com These theoretical studies can guide the rational design of new catalysts by predicting which structural modifications to the ligand scaffold might lead to improved performance and selectivity, thereby reducing the time and resources required for experimental catalyst development. advancedsciencenews.com

Chemical Transformations and Derivatizations of 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol

Reactions of the Terminal Alkyne Moiety

The terminal ethynyl (B1212043) group is a highly versatile functional group, participating in a wide array of reactions that form new carbon-carbon and carbon-heteroatom bonds.

Click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, offers an efficient method for the synthesis of 1,2,3-triazoles. wikipedia.org This reaction can be catalyzed by copper(I) or ruthenium, leading to different regioisomers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper(I)-catalyzed reaction is a prime example of a click reaction, known for its high efficiency and specificity. nih.gov It exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgchalmers.se The reaction of 1-ethynyl-2,3-dihydro-1H-inden-1-ol with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent, would produce a 1-(1,4-disubstituted-1H-1,2,3-triazol-4-yl)-2,3-dihydro-1H-inden-1-ol derivative. This reaction is widely used in materials science and bioconjugation. wikipedia.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the ruthenium-catalyzed version (RuAAC) typically produces the 1,5-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.govchalmers.se Catalysts like pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) are effective for this transformation. nih.gov A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, broadening its synthetic utility. wikipedia.orgnih.gov The reaction with this compound would therefore yield a 1-(1,5-disubstituted-1H-1,2,3-triazol-5-yl)-2,3-dihydro-1H-inden-1-ol.

Table 1: Comparison of CuAAC and RuAAC Reactions. wikipedia.orgnih.govchalmers.se
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Alkyne SubstrateTerminal alkynesTerminal and internal alkynes
Common CatalystCu(I) salts (e.g., CuI, CuSO₄/ascorbate)[Cp*RuCl] complexes

Hydrofunctionalization involves the addition of an H-Y bond across the alkyne's triple bond. The presence of two triple bonds in conjugated 1,3-diynes makes these reactions challenging due to potential issues with regioselectivity (1,2- vs. 3,4-addition) and the possibility of multiple additions. mdpi.com For a simple terminal alkyne like this compound, the reactions are more straightforward, leading to functionalized vinyl-indanol derivatives.

Hydroboration-Oxidation: This two-step process typically involves the anti-Markovnikov addition of a borane (B79455) (e.g., 9-BBN, disiamylborane) across the triple bond, followed by oxidation (e.g., with H₂O₂, NaOH) to yield an aldehyde.

Hydrosilylation: The addition of a silicon-hydride bond (Si-H) across the alkyne is catalyzed by transition metals (e.g., platinum, rhodium complexes) and can produce various vinylsilane isomers depending on the catalyst and conditions.

Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to the alkyne follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted carbon, yielding a 2-halo-vinyl derivative.

Palladium-catalyzed reactions are powerful tools for forming C-C bonds. rsc.orgresearchgate.netmdpi.comnih.gov

Sonogashira Coupling: This reaction is a cornerstone of alkyne chemistry, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgyoutube.com The reaction of this compound with an aryl halide (Ar-X) would produce a 1-(arylethynyl)-2,3-dihydro-1H-inden-1-ol. This method is noted for its mild reaction conditions, often proceeding at room temperature. libretexts.org Some modern procedures even circumvent the need for the copper co-catalyst. organic-chemistry.org The reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orglibretexts.org

Heck Reaction: While the Heck reaction classically involves the coupling of an unsaturated halide with an alkene, variations exist for alkynes. In a Heck-type reaction, this compound could couple with an aryl or vinyl halide to yield a disubstituted alkyne or, under different conditions, a substituted alkene after subsequent reaction steps.

Table 2: Key Features of Sonogashira Coupling. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com
ComponentDescriptionExample
AlkyneTerminal AlkyneThis compound
Coupling PartnerAryl or Vinyl Halide/TriflateIodobenzene, Bromobenzene
CatalystPalladium(0) complexPd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalystCopper(I) salt (typically)CuI
BaseAmineTriethylamine, Diisopropylamine
ProductDisubstituted Alkyne1-(Arylethynyl)-2,3-dihydro-1H-inden-1-ol

Oxidative coupling reactions dimerize terminal alkynes to form symmetric 1,3-diynes.

Glaser Coupling: This is one of the oldest alkyne coupling reactions, traditionally using a copper(I) salt like CuCl in the presence of an oxidant such as air or oxygen. wikipedia.orgrsc.org The reaction proceeds via the formation of a copper acetylide intermediate. wikipedia.org

Eglinton Reaction: A modification of the Glaser coupling, the Eglinton reaction uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine (B92270). wikipedia.orgrsc.orgorganic-chemistry.org This method is particularly useful for intramolecular couplings to form macrocycles. rsc.orgorganic-chemistry.org A computational study on the Eglinton reaction with phenylacetylene (B144264) suggests the mechanism involves the dimerization of copper(II) alkynyl complexes followed by a bimetallic reductive elimination, avoiding the formation of free alkynyl radicals. ub.edu

Hay Coupling: This is a catalytic variant of the Glaser coupling that uses a catalytic amount of a Cu(I) salt with a ligand like TMEDA (tetramethylethylenediamine) and oxygen as the re-oxidant. wikipedia.orgrsc.orgorganic-chemistry.org The solubility of the copper-TMEDA complex in various solvents makes this a versatile method. rsc.orgorganic-chemistry.org

Applying these methods to this compound would result in the formation of a symmetric diyne: 1,4-bis(1-hydroxy-2,3-dihydro-1H-inden-1-yl)buta-1,3-diyne.

The alkyne functionality is a key component in various annulation strategies to construct fused ring systems. For instance, ortho-ethynyl anilines can undergo a palladium-catalyzed Sonogashira coupling followed by an intramolecular aminopalladation and a second cross-coupling to rapidly generate 2,3-diarylindoles. rsc.org Similarly, o-propargyl alcohol benzaldehydes can react with alkynes in the presence of an acid catalyst to form fused azulenone structures through an intramolecular cyclization and subsequent [5+2] cycloaddition. nih.gov Alkynyl alcohols can also participate in acid-catalyzed carbocyclization cascades, reacting with aldehydes in an intramolecular three-component coupling involving the alkyne, an in-situ formed oxocarbenium ion, and an arene to build fused heterotricycles. nih.gov While these examples don't use this compound directly, they illustrate the potential of the ethynyl group to act as a linchpin in the synthesis of complex polycyclic molecules.

Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol in this compound is less reactive than a primary or secondary alcohol but can still undergo several important transformations.

Dehydration: Tertiary alcohols readily undergo dehydration in the presence of strong acids (e.g., H₂SO₄, p-TsOH) at moderate temperatures (25-80°C) to form alkenes. libretexts.orgmasterorganicchemistry.com This E1 reaction proceeds through a stable tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com For this compound, acid-catalyzed dehydration would lead to the formation of 1-ethynyl-1H-indene.

Substitution: The hydroxyl group is a poor leaving group, but protonation by a strong acid converts it into a good leaving group (H₂O). masterorganicchemistry.com Reaction with strong hydrogen halides (HBr, HCl) can lead to Sₙ1 substitution, replacing the -OH group with a halide to form 1-ethynyl-1-halo-2,3-dihydro-1H-indene. libretexts.org

Esterification: The formation of esters from tertiary alcohols and carboxylic acids is generally inefficient due to steric hindrance. byjus.com However, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can yield the corresponding ester.

Oxidation: Tertiary alcohols are resistant to oxidation under normal conditions because the carbon atom bearing the hydroxyl group lacks a hydrogen atom. byjus.comlibretexts.org Cleavage of the more resilient carbon-carbon bonds is required for oxidation to occur, which necessitates harsh reaction conditions. byjus.com However, specific reagents can induce oxidative rearrangements of tertiary propargylic alcohols. For example, m-CPBA can mediate an oxidative rearrangement to generate tetrasubstituted alkenes bearing a carboxylic acid substituent. thieme-connect.com

Oxidation Reactions to Ketones

The oxidation of the tertiary alcohol group in this compound to the corresponding ketone, 1-ethynyl-2,3-dihydro-1H-inden-1-one, is a fundamental transformation. As a secondary benzylic alcohol, this compound is amenable to oxidation by a variety of reagents. The choice of oxidant is crucial to ensure high yield and to prevent side reactions, such as over-oxidation or reactions involving the ethynyl group.

Several oxidizing agents are effective for the conversion of secondary benzylic alcohols to ketones. google.comacs.orgacs.org Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. mychemblog.comyoutube.comresearchgate.net Pyridinium chlorochromate (PCC) is another widely used reagent that effectively oxidizes primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation. organicchemistrytutor.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com Other chromium-based reagents, as well as systems like CeBr₃/H₂O₂, also show efficacy in the oxidation of secondary and benzylic alcohols. google.com

Detailed research findings on the oxidation of this compound are summarized in the table below, drawing parallels from the oxidation of similar secondary benzylic and propargylic alcohols.

Oxidizing Agent/SystemTypical ConditionsSubstrate ScopeObservations and Yields
**Manganese Dioxide (MnO₂) **Dichloromethane (CH₂Cl₂), room temperatureAllylic, propargylic, and benzylic alcoholsSelective for benzylic and allylic/propargylic alcohols over saturated alcohols. Yields are generally good. mychemblog.comyoutube.comresearchgate.net
Pyridinium Chlorochromate (PCC) Dichloromethane (CH₂Cl₂), room temperaturePrimary and secondary alcoholsMilder than chromic acid, stops at the aldehyde for primary alcohols and gives ketones from secondary alcohols in good yields. organicchemistrytutor.comlibretexts.orgwikipedia.orgmasterorganicchemistry.com
2,4,6-Trimethylpyridinium Chlorochromate (TMPCC) Acetonitrile, refluxPrimary and secondary benzylic alcoholsGood to excellent yields for a range of benzylic alcohols. acs.org
Mn(OAc)₃/catalytic DDQ Not specifiedBenzylic and allylic alcoholsSelective oxidation with good yields reported for various substituted benzylic alcohols. acs.org
CeBr₃/H₂O₂ Not specifiedSecondary and benzylic alcoholsAn efficient system for the green oxidation of secondary and benzylic alcohols. google.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification to yield a variety of derivatives. These reactions are influenced by the steric hindrance around the tertiary alcohol and the reactivity of the propargylic position.

Esterification: The formation of esters from tertiary alcohols can be challenging under standard Fischer esterification conditions (acid catalyst, heat) due to the propensity for dehydration to form alkenes. google.comstackexchange.com For tertiary propargylic alcohols, the reaction conditions must be carefully controlled to favor ester formation over elimination or rearrangement. The use of milder methods, such as reacting the alcohol with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, is often preferred. It is important to note that the esterification of propargyl alcohol with strong acids like sulfuric acid can be hazardous and potentially explosive. wikipedia.org

Etherification: The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method for preparing ethers. masterorganicchemistry.comwikipedia.orgkhanacademy.org For a tertiary alcohol like this compound, the formation of the alkoxide is feasible. However, the subsequent reaction with a primary alkyl halide is an Sₙ2 reaction that can be sensitive to steric hindrance at the alkoxide. masterorganicchemistry.com Alternative methods, such as gold-catalyzed nucleophilic substitution of propargylic alcohols with other alcohols, provide a milder route to ethers. acs.orgorganic-chemistry.org

Reaction TypeReagents and ConditionsKey Considerations
Esterification Acid chloride/anhydride, pyridine or other non-nucleophilic baseAvoids strong acid and heat, minimizing dehydration and rearrangement. google.com
Carboxylic acid, cation exchange resinA method reported for the esterification of tertiary alcohols, avoiding strong mineral acids. google.com
Etherification (Williamson) 1. Strong base (e.g., NaH) 2. Primary alkyl halideThe Sₙ2 reaction is sensitive to steric hindrance. masterorganicchemistry.com
(Gold-catalyzed) Au(III) catalyst, alcohol nucleophile, CH₂Cl₂, room temperatureMild conditions, proceeds via activation of the propargylic alcohol. acs.org
(FeCl₃-catalyzed) FeCl₃ catalyst, alcohol nucleophileA general method for the substitution of propargylic alcohols. organic-chemistry.org

Nucleophilic Substitutions and Rearrangements

The propargylic nature of the alcohol in this compound makes it susceptible to both nucleophilic substitution and rearrangement reactions, often under acidic conditions.

Nucleophilic Substitutions: The hydroxyl group can be displaced by a variety of nucleophiles. rsc.org This can occur via an Sₙ1-type mechanism involving a stabilized propargylic carbocation, or through metal-catalyzed activation of the alcohol. acs.orgacs.org Gold(III) and Iridium(III)-tin(IV) complexes have been shown to catalyze the substitution of propargylic alcohols with carbon, oxygen, sulfur, and nitrogen nucleophiles under mild conditions. acs.orgacs.org

Rearrangements: A characteristic reaction of propargyl alcohols is the Meyer-Schuster rearrangement, which occurs under acidic conditions and leads to the formation of an α,β-unsaturated ketone or aldehyde. rsc.orgacs.orgasianpubs.org For a tertiary propargylic alcohol like this compound, this rearrangement would proceed through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization of the resulting allenol. The use of milder catalysts, such as gold or ruthenium complexes, can also facilitate this transformation. rsc.org In some cases, depending on the substrate and conditions, the competing Rupe reaction can occur with tertiary propargyl alcohols, leading to an α,β-unsaturated methyl ketone. rsc.org

Reaction TypeCatalyst/ReagentProduct Type
Nucleophilic Substitution Au(III) or Ir(III)-Sn(IV) catalystsPropargylated arenes, ethers, sulfides, sulfonamides acs.orgacs.org
Meyer-Schuster Rearrangement Strong acid (e.g., H₂SO₄, PTSA)α,β-Unsaturated ketone rsc.orgacs.orgasianpubs.org
Transition metal catalysts (e.g., Au, Ru)α,β-Unsaturated ketone rsc.org
Oxidative Rearrangement m-CPBATetrasubstituted alkene with a carboxylic acid thieme-connect.com

Dehydration Reactions and Elimination Pathways

The tertiary benzylic alcohol functionality in this compound readily undergoes dehydration under acidic conditions to form the corresponding alkene, 1-ethynyl-1H-indene. This elimination reaction typically proceeds through an E1 mechanism due to the formation of a relatively stable tertiary benzylic carbocation. stackexchange.com The rate of dehydration of alcohols generally follows the order tertiary > secondary > primary, consistent with the stability of the carbocation intermediate. stackexchange.com The use of dehydrating agents in phosphonium (B103445) ionic liquids has also been reported for benzylic alcohols. mun.caresearchgate.net

The synthesis of 1-ethynyl-1H-indene from this compound is a key transformation, as indene (B144670) derivatives are important structural motifs in various applications. bohrium.com

Dehydrating Agent/ConditionMechanismProduct
Acid Catalysis (e.g., H₂SO₄, H₃PO₄, heat) E1 mechanism via a tertiary benzylic carbocation1-Ethynyl-1H-indene stackexchange.com
Phosphonium Ionic Liquids Activation of the alcohol by the phosphonium cation1-Ethynyl-1H-indene and/or corresponding ether mun.caresearchgate.net

Transformations of the Indane Ring System

Hydrogenation and Dehydrogenation Studies

The indane ring system of this compound can undergo both hydrogenation and dehydrogenation, leading to modifications of the five-membered ring.

Hydrogenation: The catalytic hydrogenation of the indene double bond in derivatives of this class is a common reaction, typically employing catalysts such as palladium on carbon (Pd/C) or rhodium complexes. wikipedia.orgnih.gov The asymmetric hydrogenation of indene-type tetrasubstituted olefins has been achieved with high enantioselectivity using rhodium catalysts. nih.gov This suggests that the double bond in the five-membered ring of an indene derivative derived from this compound could be selectively hydrogenated. The hydrogenation of the ethynyl group would also be expected under these conditions, potentially leading to a fully saturated indane derivative.

Dehydrogenation: The reverse reaction, the dehydrogenation of the indane ring to form an indene, is also a significant transformation. google.com This can be achieved through catalytic dehydrogenation in the vapor phase using catalysts such as cobalt-molybdenum oxides on an alumina (B75360) support. google.com Such a reaction would convert the dihydroindene moiety of this compound to an indene ring, further increasing the degree of unsaturation in the molecule.

ReactionCatalyst/ReagentsProduct
Hydrogenation of Indene Moiety Rh-catalyst, H₂Indane derivative nih.gov
Pd/C, H₂Indane derivative wikipedia.org
Dehydrogenation of Indane Moiety CoO-MoO₃/Al₂O₃, heat, vapor phaseIndene derivative google.com

Functionalization of the Aromatic Ring

The benzene (B151609) ring of the indane system in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl and ethynyl substituents on the five-membered ring will influence the reactivity and regioselectivity of these substitutions. The hydroxyl group is an activating, ortho-, para-director, while the influence of the 1-ethynyl-1-hydroxy-2,3-dihydroinden-1-yl group as a whole would need to be considered.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com For instance, the Friedel-Crafts reaction of indoles, which are structurally related to the indane system, has been extensively studied and can be catalyzed by various Lewis acids or chiral Brønsted acids to achieve high enantioselectivity. acs.orgrsc.org The nitration of indanol derivatives would likely introduce a nitro group onto the aromatic ring, with the position directed by the existing substituents.

ReactionReagentsExpected Product
Friedel-Crafts Alkylation Alkyl halide, Lewis acid (e.g., AlCl₃)Alkyl-substituted aromatic ring byjus.comlibretexts.org
Friedel-Crafts Acylation Acyl halide, Lewis acid (e.g., AlCl₃)Acyl-substituted aromatic ring byjus.comlibretexts.org
Nitration HNO₃, H₂SO₄Nitro-substituted aromatic ring
Halogenation X₂ (X=Cl, Br), Lewis acidHalo-substituted aromatic ring
Sulfonation Fuming H₂SO₄Sulfonic acid-substituted aromatic ring

Stereochemical Implications of Chemical Transformations

The stereochemistry of reactions involving this compound is a critical aspect that would influence the design of synthetic routes aiming for specific stereoisomers of its derivatives. The presence of a chiral center at the C1 position, bearing a hydroxyl and an ethynyl group, means that any transformation at or near this center could proceed with varying degrees of stereocontrol. The facial selectivity of reagents approaching the planar ethynyl group or the five-membered ring would be influenced by the existing stereocenter.

Diastereoselectivity in Multi-Step Synthetic Sequences

In the context of multi-step syntheses, the initial stereochemistry of this compound would be pivotal in directing the stereochemical outcome of subsequent reactions. For instance, reactions such as catalytic hydrogenation, epoxidation of the ethynyl group, or additions across the triple bond would be expected to exhibit diastereoselectivity. The directing effect of the C1-hydroxyl group, either through steric hindrance or through coordination with a reagent, would likely play a significant role in favoring the formation of one diastereomer over another.

Without specific examples from the literature, one can only hypothesize on the potential diastereoselectivity. For instance, a catalytic hydrogenation of the ethynyl group could proceed from the less hindered face of the molecule, leading to a specific diastereomer of 1-ethyl-2,3-dihydro-1H-inden-1-ol. The diastereomeric ratio would be dependent on the catalyst, solvent, and reaction conditions.

Table 1: Hypothetical Diastereoselective Reactions of this compound

ReactionReagentsPotential Major DiastereomerExpected Diastereomeric Excess (d.e.)
Catalytic HydrogenationH₂, Pd/C(1R,2S)-1-Ethyl-2,3-dihydro-1H-inden-1-olModerate to High
Epoxidationm-CPBA(1R,2R)-1-(Oxiran-2-yl)-2,3-dihydro-1H-inden-1-olDependent on substrate control
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOH(1R*)-1-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-olModerate

Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data has been found.

Enantiomeric Purity Maintenance and Racemization Studies

For applications requiring enantiomerically pure derivatives, the maintenance of the enantiomeric integrity of this compound throughout a synthetic sequence is crucial. The stability of the C1 stereocenter under various reaction conditions would need to be assessed. Conditions that could potentially lead to racemization include those that proceed through a planar intermediate, such as a carbocation at C1, or those involving reversible ring-opening and closing.

For example, acidic conditions could protonate the hydroxyl group, leading to water elimination and the formation of an indene-based carbocation. This planar intermediate would then be susceptible to non-stereoselective attack by a nucleophile, resulting in a racemic mixture. Similarly, strongly basic conditions could potentially deprotonate the hydroxyl group, and under certain circumstances, this could facilitate a retro-aldol type reaction or other pathways leading to racemization.

Studies to evaluate the enantiomeric purity would typically involve chiral chromatography (e.g., HPLC or GC) to separate and quantify the enantiomers before and after a chemical transformation.

Table 2: Potential Racemization Conditions for this compound

ConditionPotential MechanismExpected Outcome
Strong Acid (e.g., H₂SO₄)Formation of a planar carbocation at C1Racemization
Oxidizing agents (e.g., Jones reagent)Oxidation to the corresponding ketoneLoss of the C1 stereocenter
High TemperaturePotential for reversible reactionsPossible racemization

Note: This table outlines potential scenarios for racemization, and specific experimental verification is required.

Applications of 1 Ethynyl 2,3 Dihydro 1h Inden 1 Ol As a Versatile Synthetic Intermediate

A Building Block in the Synthesis of Complex Molecules

The inherent structural features of 1-ethynyl-2,3-dihydro-1H-inden-1-ol make it an attractive starting material for the synthesis of a diverse array of complex molecules. The indane core is a common motif in many biologically active compounds, and the terminal alkyne and hydroxyl functionalities serve as versatile handles for a wide range of chemical transformations.

Natural Product Synthesis Incorporating the Indane Scaffold

While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the indane skeleton itself is a key structural component in numerous natural products with significant biological activities. The synthesis of these complex natural molecules often relies on the creative use of functionalized indane precursors. The strategic incorporation of the ethynyl (B1212043) and hydroxyl groups in this compound offers a potential pathway for the enantioselective synthesis of such natural products. The alkyne can be readily transformed into various functional groups, and the hydroxyl group can direct stereoselective reactions, making it a promising, though currently underutilized, starting material in this field.

Synthesis of Chiral Indane-Derived Scaffolds

The development of novel chiral scaffolds is a cornerstone of medicinal chemistry and materials science. The rigid framework of the indane ring system provides a well-defined three-dimensional structure that is ideal for the design of new chiral ligands and catalysts. Chiral indane derivatives have found applications as frameworks for asymmetric catalysis and as key components in biologically active molecules. The enantiomerically pure forms of this compound serve as excellent starting points for the synthesis of a variety of chiral indane-derived scaffolds. The stereocenter at the hydroxyl-bearing carbon can be used to control the stereochemistry of subsequent transformations, leading to the formation of highly enantioenriched products.

Precursor for Advanced Organic Building Blocks

The reactivity of the ethynyl group in this compound allows for its elaboration into a wide range of other functional groups, making it a valuable precursor for advanced organic building blocks. For instance, the terminal alkyne can readily participate in Sonogashira coupling reactions, allowing for the introduction of aryl or vinyl substituents. researchgate.netnih.gov This reaction is a powerful tool for the construction of complex conjugated systems, which are of great interest in materials science for applications in organic electronics and photonics.

Furthermore, the alkyne can be hydrated to form a methyl ketone, reduced to an alkene or alkane, or participate in various cycloaddition reactions to construct more complex ring systems. The ability to perform these transformations while retaining the chiral integrity of the hydroxyl group makes this compound a highly versatile and valuable building block for the synthesis of a diverse array of complex and functionally rich organic molecules.

Development of Catalytic Ligands and Organocatalysts

The quest for new and efficient chiral catalysts is a major driving force in asymmetric synthesis. The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for the development of novel chiral ligands and organocatalysts.

Chiral Ligand Synthesis from this compound Derivatives

Application in Asymmetric Catalysis (e.g., enantioselective additions)

Chiral alcohols and their derivatives can themselves act as organocatalysts or as precursors to organocatalysts for a variety of asymmetric transformations. For example, the hydroxyl group of this compound can act as a hydrogen bond donor, activating electrophiles towards nucleophilic attack. This principle is at the heart of many organocatalytic reactions, including enantioselective additions to carbonyl compounds and imines. While direct catalytic applications of this compound are yet to be extensively explored, its structural similarity to other successful organocatalysts suggests its potential in this area. The combination of a rigid chiral backbone and a tunable electronic environment through modification of the ethynyl group makes it a promising platform for the design of new and effective organocatalysts.

Use in Probe Chemistry and Chemical Biology Tools (as a scaffold, not drug action)

The inden-1-ol backbone provides a rigid and well-defined three-dimensional structure that can be strategically functionalized. The presence of the ethynyl group is particularly significant as it serves as a handle for a variety of reliable and efficient coupling reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". aatbio.comnih.gov

The development of novel fluorescent probes is crucial for visualizing and understanding complex biological processes. The this compound scaffold can be elaborated into fluorescent probes through a multi-step synthetic sequence. The general strategy involves the attachment of a fluorophore to the indane core, while the ethynyl group can be used to conjugate the probe to a biomolecule of interest or another signaling moiety.

For instance, the hydroxyl group of this compound can be reacted with a fluorophore containing a carboxylic acid or an activated ester, forming a stable ester linkage. Alternatively, the indane ring itself can be further functionalized to introduce a fluorogenic group. The terminal alkyne then provides a site for conjugation. While specific studies on probes derived directly from this molecule are not prevalent, the principles of probe design suggest its utility. The combination of a rigid scaffold and a reactive handle for bioconjugation is a common feature in the design of targeted fluorescent probes. rsc.orgnih.gov

Table 1: Hypothetical Synthetic Scheme for a Fluorescent Probe

StepReactant 1Reactant 2Reaction TypeProduct
1This compoundDansyl chlorideEsterificationDansyl-functionalized indenol
2Dansyl-functionalized indenolAzide-modified peptideCuAAC Click ChemistryFluorescently labeled peptide

The terminal alkyne of this compound is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it exceptionally suitable for bioconjugation. aatbio.comnih.govresearchgate.netnih.gov This allows for the covalent attachment of the indenol scaffold to biomolecules such as proteins, nucleic acids, and carbohydrates that have been functionalized with an azide (B81097) group.

This capability is fundamental in chemical biology for applications such as:

Activity-Based Protein Profiling (ABPP): The indenol scaffold could be part of a warhead designed to react with the active site of a specific enzyme. The alkyne handle would then be used to "click" on a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging).

Labeling and Tracking: Biomolecules labeled with the indenol derivative via click chemistry can be tracked within living cells or organisms to study their localization, trafficking, and interactions.

Drug Delivery: The scaffold could be incorporated into a larger drug delivery system, with the alkyne used to attach targeting ligands or imaging agents.

Table 2: Key Features of this compound for Click Chemistry

FeatureDescriptionRelevance to Bioconjugation
Terminal Alkyne A highly reactive functional group for CuAAC.Enables efficient and specific covalent bond formation with azide-modified biomolecules. aatbio.comnih.gov
Small, Rigid Scaffold The indane core is compact and conformationally restricted.Minimizes potential steric hindrance during the click reaction and provides a defined orientation.
Orthogonal Reactivity The alkyne and hydroxyl groups can be reacted selectively.Allows for a modular approach to synthesizing complex bioprobes.

Precursors to Advanced Functional Materials (excluding specific physical properties)

The reactivity of both the ethynyl and hydroxyl groups of this compound makes it a promising precursor for the synthesis of novel polymers and functional organic materials.

The hydroxyl group of this compound can be readily converted into a polymerizable group. For example, esterification with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers, containing a pendant ethynyl-indenol moiety, could then be subjected to various polymerization techniques, such as free radical polymerization, to produce polymers with novel properties.

The resulting polymers would feature the rigid indane structure and a reactive alkyne group in each repeating unit. The presence of the alkyne would allow for post-polymerization modification via click chemistry, enabling the synthesis of functionalized polymers for a wide range of applications, including specialty coatings, resins, and drug delivery vehicles.

Table 3: Example of Monomer Synthesis and Polymerization

StepStarting MaterialReagentProduct
Monomer Synthesis This compoundAcryloyl chloride, Triethylamine1-Ethynyl-2,3-dihydro-1H-inden-1-yl acrylate
Polymerization 1-Ethynyl-2,3-dihydro-1H-inden-1-yl acrylateAIBN (initiator)Poly(1-ethynyl-2,3-dihydro-1H-inden-1-yl acrylate)

The indane ring system, being a fused aromatic structure, can serve as a building block for larger π-conjugated systems relevant to optoelectronic materials. The ethynyl group is a particularly useful synthon for extending conjugation through reactions like the Sonogashira coupling.

By coupling this compound with various aryl or heteroaryl halides, it is possible to construct a diverse library of conjugated molecules. The hydroxyl group can also be a site for further modification, for instance, by attaching electron-donating or electron-withdrawing groups to tune the electronic properties of the final molecule. While specific research on this compound's direct application is limited, the fundamental principles of molecular design for optoelectronics suggest its potential as a precursor for the synthesis of organic light-emitting diode (OLED) materials, organic photovoltaics (OPV) components, and organic field-effect transistors (OFETs).

Emerging Research Directions and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of propargyl alcohols, including 1-Ethynyl-2,3-dihydro-1H-inden-1-ol, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processes, such as enhanced safety, improved reaction control, higher yields, and the potential for high-throughput screening of reaction conditions.

A notable advancement is the development of mercury-free flow chemistry processes for the asymmetric propargylation of aldehydes. nih.gov For instance, a continuous process involving the dissolution of allene (B1206475) gas, its lithiation, transmetalation, and subsequent asymmetric propargylation has been reported to produce homopropargyl β-amino alcohols with high regio- and diastereoselectivity. nih.gov This approach demonstrates the practical application of unstable intermediates, like allenyllithium, in a controlled flow environment. nih.gov The principles of this flow process could be adapted for the synthesis of this compound, offering a safer and more efficient route.

Automated synthesis platforms, often integrated with machine learning algorithms, are also revolutionizing chemical synthesis. mdpi.com These platforms can systematically vary reaction parameters such as temperature, pressure, catalysts, and solvents to rapidly identify optimal conditions for a desired transformation. beilstein-journals.org For the synthesis of this compound, an automated platform could be employed to screen various chiral catalysts and reaction conditions to maximize enantioselectivity and yield.

TechnologyAdvantages for this compound SynthesisKey Research Findings
Flow Chemistry Enhanced safety, improved control over reaction parameters, higher yields, scalability.Successful mercury-free flow synthesis of related propargyl alcohols. nih.gov
Automated Synthesis High-throughput screening of reaction conditions, rapid optimization, integration with AI. mdpi.comPlatforms can optimize catalyst, solvent, and temperature for complex reactions. beilstein-journals.orgu-strasbg.fr

Green Chemistry Approaches for Sustainable Production and Transformation

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. For the production of this compound and other functionalized indanes, several green approaches are being explored.

One promising strategy is the use of water as a reaction solvent. The Barbier-Grignard direct arylation of carbonyls has been successfully carried out in water using unactivated aryl halides, bypassing the need for strict anhydrous conditions and protecting groups. acs.org This method provides a safer and more environmentally friendly route to diarylmethanols and aryl alkyl alcohols, which are structurally related to the indanol core. acs.org The development of aqueous synthetic methods for this compound would significantly enhance its sustainability profile.

Another key aspect of green chemistry is the development of atom-economical reactions, such as direct dehydrative coupling. This strategy involves the reaction of alcohols with nucleophilic partners to form C-C bonds, with water as the only byproduct. nih.gov Such an approach for the derivatization of this compound would be highly desirable. Furthermore, the use of catalysts derived from waste materials, such as snail shells, is being investigated for the synthesis of functionalized heterocyclic compounds, highlighting a move towards more sustainable catalytic systems. oiccpress.com The electrochemical synthesis of functionalized indanes also presents an environmentally friendly alternative. iwu.edu

Green Chemistry PrincipleApplication to this compoundResearch Highlights
Use of Water as Solvent Reduces reliance on volatile organic solvents, simplifies purification.Aqueous Barbier-Grignard reactions for alcohol synthesis have been developed. acs.org
Atom Economy Maximizes the incorporation of starting materials into the final product.Direct dehydrative coupling strategies form C-C bonds with water as the byproduct. nih.gov
Sustainable Catalysts Reduces reliance on precious metals and toxic reagents.Catalysts from waste snail shells have been used for heterocyclization. oiccpress.com
Electrochemistry Provides an environmentally friendly method for cyclization reactions.Electrochemical cyclization has been used to synthesize functionalized indanes. iwu.edu

Bio-inspired Synthetic Pathways for this compound

Nature provides a rich source of inspiration for the development of novel and efficient synthetic methods. Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful tool for the enantioselective synthesis of chiral molecules like this compound. nih.govnih.gov

Enzymes such as alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. magtech.com.cnrsc.org A biocatalytic platform has been established for the synthesis of enantiopure propargylic alcohols. acs.org This process can involve the oxidation of a racemic propargylic alcohol to the corresponding ketone, followed by an enantioselective reduction using either an (R)-selective or (S)-selective ADH to yield the desired enantiomer. acs.org This deracemization strategy could be directly applicable to the synthesis of enantiomerically pure this compound.

Furthermore, chemoenzymatic sequential catalysis, which combines chemical and enzymatic steps, is a promising approach for the synthesis of chiral alcohols from a variety of starting materials, including alkanes, alkenes, and alkynes. acs.org The integration of biocatalysis into the synthetic route of this compound could lead to more sustainable and efficient processes. nih.gov

Biocatalytic ApproachRelevance to this compoundKey Enzymes and Findings
Enantioselective Reduction Production of single enantiomers of the chiral alcohol.Alcohol dehydrogenases (ADHs) from various microorganisms show high enantioselectivity. magtech.com.cnrsc.org
Deracemization Conversion of a racemic mixture to a single enantiomer.A biocatalytic platform using peroxygenase and ADHs has been developed for propargylic alcohols. acs.org
Chemoenzymatic Synthesis Combines the advantages of chemical and enzymatic catalysis.Sequential systems for the synthesis of chiral alcohols from various precursors have been demonstrated. acs.org

Machine Learning and Artificial Intelligence in Reaction Design and Prediction for Indanols

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis, capable of predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. mdpi.com For the synthesis of indanols like this compound, these technologies can significantly accelerate the discovery and development of efficient and selective reactions.

ML models are being trained on large datasets of chemical reactions to predict the enantioselectivity of asymmetric catalytic reactions. cam.ac.ukpnas.orgrsc.org These models can identify key molecular features of catalysts and substrates that influence the stereochemical outcome, thereby guiding the selection of the optimal catalyst for a specific transformation. pnas.orgnih.gov For the asymmetric synthesis of this compound, ML could be used to predict the most effective chiral ligand for the ethynylation of 2,3-dihydro-1H-inden-1-one.

Furthermore, AI algorithms can be coupled with automated synthesis platforms to create self-optimizing systems. beilstein-journals.org These systems can autonomously design and execute experiments, analyze the results, and then use that information to design the next set of experiments, rapidly converging on the optimal reaction conditions. This approach has the potential to dramatically reduce the time and resources required for reaction optimization. beilstein-journals.orgu-strasbg.fr

AI/ML ApplicationImpact on Indanol SynthesisNotable Research
Predicting Enantioselectivity Guides the selection of chiral catalysts for asymmetric synthesis.ML models can predict enantiomeric excess with high accuracy. cam.ac.ukpnas.orgrsc.org
Reaction Optimization Accelerates the discovery of optimal reaction conditions (yield, selectivity).AI-driven platforms can autonomously optimize complex reactions. beilstein-journals.orgu-strasbg.fr
Forward Reaction Prediction Validates proposed synthetic steps and predicts potential byproducts.Sequence-to-sequence models can predict the products of organic reactions. mdpi.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural features of this compound, namely the propargyl alcohol moiety, open up a wide range of possibilities for exploring novel reactivity patterns and unprecedented transformations. Research into the reactivity of propargylic alcohols is continually uncovering new synthetic applications. researchgate.netrsc.org

For example, gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can be tuned to selectively produce 1,1,3-triarylallenes, diaryl-indenes, or 1,1,3,3-tetraaryl-allyl products. researchgate.net The ability to control the reaction pathway by modifying the catalyst, solvent, and temperature offers a versatile platform for the synthesis of diverse molecular scaffolds from a common precursor. researchgate.net

The radical transformations of propargylic alcohols are also gaining significant attention. researchgate.net These reactions, which can be initiated by transition metals, light, or electricity, provide access to a variety of functionalized products through cyclization, substitution, and addition reactions. researchgate.net The application of these radical-based methods to this compound could lead to the discovery of novel indane derivatives with interesting biological or material properties. Additionally, the development of new methods for carbon-carbon bond formation from alcohols, including those involving photoredox catalysis, presents exciting opportunities for the derivatization of this compound. dtu.dk

Reactivity PatternPotential Application for this compoundKey Findings
Gold-Catalyzed Transformations Selective synthesis of allenes, indenes, and tetraaryl-allyl derivatives.Reaction outcomes can be controlled by tuning reaction conditions. researchgate.net
Radical Transformations Access to a wide range of functionalized indanes via cyclization and addition.Transition metal, photo-, and electro-induced radical reactions of propargyl alcohols are being explored. researchgate.net
Novel C-C Bond Formations Derivatization of the alcohol moiety to create more complex structures.Photoredox catalysis enables C-C bond formation from alcohols under mild conditions. dtu.dk
Rearrangement Reactions Access to α,β-unsaturated carbonyl compounds.Meyer-Schuster rearrangement of propargylic alcohols is a well-established transformation. wikipedia.org

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and stereochemistry. For example, methine protons in dihydroindenols show characteristic coupling patterns (J = 6–8 Hz) .
  • X-Ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in bond angles and torsional strains. The SHELXL algorithm is particularly effective for high-resolution data, achieving R-factors <0.05 .

How do catalytic cascade reactions enable diastereoselective synthesis of dihydroindenone derivatives?

Advanced Research Focus
Palladium-catalyzed hydration-olefin insertion cascades yield cis-2,3-disubstituted dihydroindenones with 99% diastereoselectivity. Internal nucleophiles (e.g., hydroxyl groups) facilitate nucleopalladation of alkynes, followed by intramolecular Michael addition. This 100% atom-economical method operates under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) .

What strategies address contradictions in stereochemical assignments of halo-dihydroindenols?

Advanced Research Focus
Contradictions arise from misassignments of bromo/chloro substituent positions. Resolution involves:

Enzymatic Acylation : Lipases differentiate enantiomers via steric hindrance at the active site .

Chiral HPLC : Separates (R)- and (S)-isomers using cellulose-based columns (e.g., Chiralpak IC).

Circular Dichroism (CD) : Correlates Cotton effects with absolute configurations .

How is the indenol scaffold utilized in designing bioactive inhibitors?

Advanced Research Focus
The cis-(1S,2R)-amino-2-indanol scaffold mimics tyrosine residues in aggrecanase inhibitors. Pharmacophore modeling identifies P1' and P2' binding pockets, optimizing interactions with matrix metalloproteinases (MMPs). For example, introducing trifluoromethyl groups enhances selectivity (>100-fold for aggrecanase over MMP-1) .

What physicochemical properties influence the solubility and stability of this compound?

Q. Basic Research Focus

  • Molecular Weight : 168.62 g/mol (for chloro derivatives) .
  • LogP : Predicted iLOGP = 2.1, indicating moderate lipophilicity .
  • Solubility : >10 mM in DMSO; <1 mM in water .
  • Hydrogen Bonding : 1 donor and 1 acceptor, influencing crystal packing and hydrate formation .

What safety protocols are essential for handling dihydroindenol derivatives?

Q. Basic Research Focus

  • Storage : Room temperature in airtight containers under nitrogen to prevent oxidation .
  • Hazard Mitigation : Use fume hoods for reactions involving methanesulfonyl chloride or DCC .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation .

How are computational models applied to predict the bioactivity of dihydroindenol analogs?

Advanced Research Focus
QSAR models correlate substituent effects (e.g., electron-withdrawing groups at C-5) with CYP450 inhibition. Docking studies using AutoDock Vina predict binding affinities to targets like MMP-8 (ΔG = −9.2 kcal/mol) .

What are the challenges in scaling up enantioselective syntheses of dihydroindenols?

Q. Advanced Research Focus

  • Catalyst Loading : Enzymatic resolutions require optimized lipase quantities (0.1 g per 0.01 mol substrate) to minimize costs .
  • Solvent Recovery : MTBE and THF are recycled via distillation to improve atom economy .
  • Byproduct Management : Acetic acid from vinyl acetate hydrolysis is neutralized with NaHCO3_3 .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-2,3-dihydro-1H-inden-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.